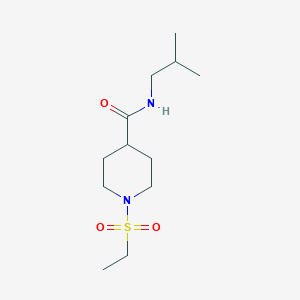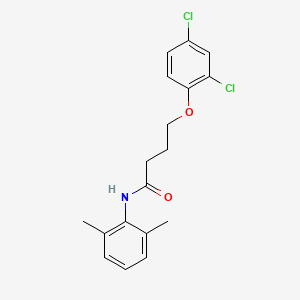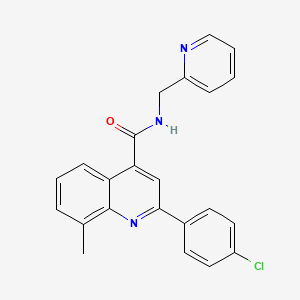![molecular formula C23H17NO2 B4537814 phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone](/img/structure/B4537814.png)
phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone
Descripción general
Descripción
Phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone, also known as QM, is a synthetic compound that has been widely used in scientific research for its unique properties. QM is a member of the family of diarylmethanone compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone also induces the expression of tumor suppressor genes, such as p53 and p21, which promote cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress in cells. phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone also protects neurons from oxidative damage and improves cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone is its high potency and selectivity towards cancer cells. phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limited solubility of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone in aqueous solutions and its instability under acidic conditions pose challenges for its formulation and storage.
Direcciones Futuras
Future research on phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone should focus on its pharmacokinetics and pharmacodynamics in vivo. The development of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone analogs with improved solubility and stability could enhance its therapeutic potential. The combination of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone with other anticancer agents could also improve its efficacy and reduce the risk of drug resistance. Moreover, the potential use of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone in other diseases, such as neurodegenerative disorders and inflammatory diseases, should be explored.
Conclusion:
In conclusion, phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone is a synthetic compound with diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway and inducing apoptosis. phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone has advantages and limitations for lab experiments, and future research should focus on its pharmacokinetics, pharmacodynamics, and therapeutic potential in various diseases.
Aplicaciones Científicas De Investigación
Phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes.
Propiedades
IUPAC Name |
phenyl-[4-(quinolin-8-yloxymethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-23(19-6-2-1-3-7-19)20-13-11-17(12-14-20)16-26-21-10-4-8-18-9-5-15-24-22(18)21/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSBEBAOROFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4537745.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dichlorophenyl)amino]acrylonitrile](/img/structure/B4537746.png)
![2-[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]-6-methyl-4H-pyran-4-one](/img/structure/B4537752.png)

![N-(2-bromo-4,6-difluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4537763.png)
![4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4537768.png)
![4-allyl-3-(5-bromo-1-benzofuran-2-yl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4537783.png)

![N-[4-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4537797.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4537804.png)

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)

![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4537835.png)